Amine-PEG3-Lys(PEG3-N3)-PEG3-N3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

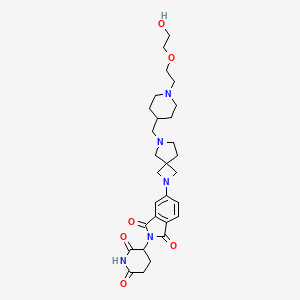

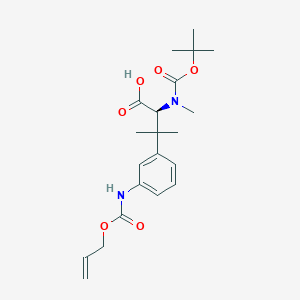

Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: is a branched linker compound used in the synthesis of antibody-drug conjugates. This compound features a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility. The presence of azide groups allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Synthesis of PEG3-N3: The synthesis begins with the preparation of PEG3-N3 by reacting polyethylene glycol with sodium azide under appropriate conditions.

Coupling with Lysine: The PEG3-N3 is then coupled with lysine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Formation of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: The final step involves the coupling of the PEG3-N3-lysine intermediate with another PEG3-N3 molecule to form the branched structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.

Análisis De Reacciones Químicas

Types of Reactions:

Click Chemistry: The azide groups in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 readily participate in click chemistry reactions with alkynes to form stable triazole linkages.

Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under mild conditions to achieve substitution.

Major Products:

Triazole Linkages: Formed through click chemistry.

Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Bioconjugation: Used to link biomolecules such as proteins and peptides.

Drug Delivery: Enhances the solubility and stability of drug molecules.

Biology:

Cell Labeling: Facilitates the labeling of cells with fluorescent tags for imaging studies.

Protein Modification: Enables the modification of proteins for functional studies.

Medicine:

Antibody-Drug Conjugates: Integral in the synthesis of targeted cancer therapies.

Diagnostics: Used in the development of diagnostic assays.

Industry:

Polymer Chemistry: Utilized in the synthesis of functionalized polymers.

Material Science: Applied in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 primarily involves its ability to form stable linkages through click chemistry. The azide groups react with alkynes to form triazole linkages, which are highly stable and biocompatible. This property makes it an excellent tool for bioconjugation and drug delivery applications.

Comparación Con Compuestos Similares

Amine-PEG2-Lys(PEG2-N3)-PEG2-N3: Similar structure with shorter PEG spacers.

Amine-PEG4-Lys(PEG4-N3)-PEG4-N3: Similar structure with longer PEG spacers.

Uniqueness:

Optimal PEG Length: The PEG3 spacer in Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 provides a balance between solubility and biocompatibility, making it more versatile than its shorter or longer counterparts.

Branched Structure: The branched structure allows for multiple functionalizations, enhancing its utility in complex bioconjugation applications.

Propiedades

Fórmula molecular |

C30H58N10O12 |

|---|---|

Peso molecular |

750.8 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-6-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |

InChI |

InChI=1S/C30H58N10O12/c31-4-9-44-13-17-49-22-24-52-26-29(42)38-27(30(43)35-6-10-45-14-18-48-19-15-46-11-7-36-39-32)3-1-2-5-34-28(41)25-51-23-21-50-20-16-47-12-8-37-40-33/h27H,1-26,31H2,(H,34,41)(H,35,43)(H,38,42)/t27-/m0/s1 |

Clave InChI |

SJLHOKKVDLXMOO-MHZLTWQESA-N |

SMILES isomérico |

C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |

SMILES canónico |

C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)

![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)